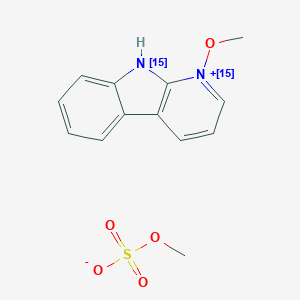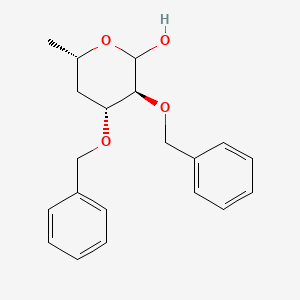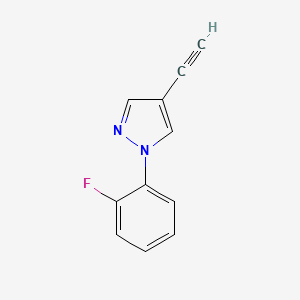
m-PEG2-DBCO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-PEG2-DBCO is a monodisperse polyethylene glycol (PEG) reagent that facilitates copper-free click chemistry through the reaction of dibenzocyclooctyne (DBCO) with azide groups. This compound is widely used in bioconjugation and bioorthogonal chemistry due to its ability to form stable triazole linkages without the need for a copper catalyst .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG2-DBCO typically involves the conjugation of a PEG chain with a DBCO moiety. The reaction conditions often include mild temperatures and the absence of copper catalysts to prevent potential cytotoxicity. The PEG chain provides solubility and biocompatibility, while the DBCO group enables efficient click chemistry reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The process includes rigorous purification steps such as chromatography to remove impurities and achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
m-PEG2-DBCO primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction forms a stable triazole linkage between the DBCO group and azide-functionalized molecules .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include azide-functionalized biomolecules or polymers. The reaction conditions are typically mild, occurring at room temperature and in aqueous or organic solvents .
Major Products Formed
The major products formed from the reactions of this compound are triazole-linked conjugates. These conjugates are stable and can be used in various applications, including drug delivery, imaging, and diagnostics .
Applications De Recherche Scientifique
m-PEG2-DBCO has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry.
Biology: Facilitates the labeling and tracking of biomolecules in live cells and organisms.
Medicine: Employed in the development of targeted drug delivery systems and diagnostic agents.
Industry: Utilized in the production of functionalized materials and surfaces for various industrial applications .
Mécanisme D'action
The mechanism of action of m-PEG2-DBCO involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The DBCO group, due to its strained ring structure, reacts rapidly with azide groups to form a stable triazole linkage. This reaction is bioorthogonal, meaning it occurs without interfering with biological processes, making it ideal for in vivo applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
DBCO-PEG2-DBCO: Contains two terminal DBCO groups, allowing for dual functionalization.
Methyltetrazine-PEG2-DBCO: Used for designing targeted therapeutics and imaging agents.
Mal-PEG-DBCO: Contains a maleimide group for thiol-reactive conjugation.
Uniqueness
m-PEG2-DBCO is unique due to its monodisperse nature and ability to perform copper-free click chemistry, which is crucial for applications where copper toxicity is a concern. Its PEG chain enhances solubility and biocompatibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C24H26N2O4 |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-(2-methoxyethoxy)ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C24H26N2O4/c1-29-16-17-30-15-14-25-23(27)12-13-24(28)26-18-21-8-3-2-6-19(21)10-11-20-7-4-5-9-22(20)26/h2-9H,12-18H2,1H3,(H,25,27) |
Clé InChI |
MSDBUVAFXGJQTF-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


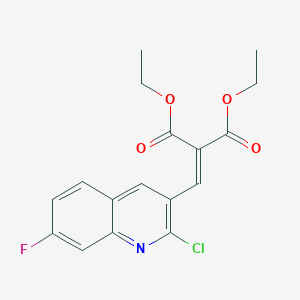
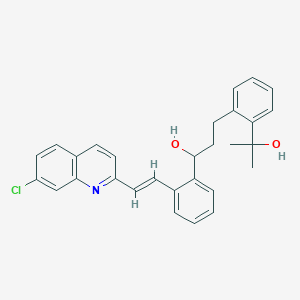
![[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B13725287.png)
![2-Amino-7-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13725292.png)
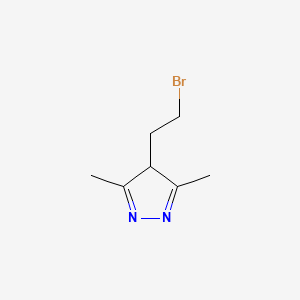
![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-prop-2-ynyl-oxime](/img/structure/B13725304.png)
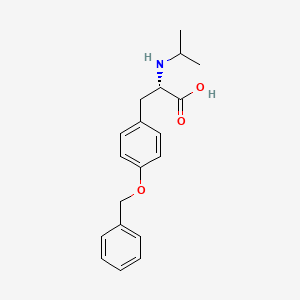
![disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13725318.png)
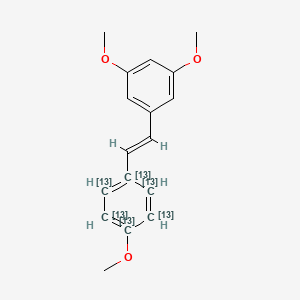
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine](/img/structure/B13725323.png)
![(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13725340.png)
